2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
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Description
“2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are known for their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Synthesis Analysis
The synthesis of triazolopyrimidines can be achieved through a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The selective reduction of triazolopyrimidines to dihydro derivatives and the use of triazolo pyrimidines as starting compounds in multicomponent synthesis of dihydropyrido triazolopyrimidinecarboxylates has been demonstrated .Mechanism of Action
Target of Action
Compounds with a similar structure, 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds, such as 2-(benzylthio)-1,2,4-triazolo[1,5-a]pyrimidines, have been described as cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) inhibitors . This suggests that these compounds might inhibit the enzymatic activity of PDE, leading to an increase in intracellular cAMP levels, which can result in various downstream effects depending on the cell type .
Biochemical Pathways
The inhibition of pde, as seen in similar compounds, would lead to an increase in camp levels . Elevated cAMP can activate protein kinase A (PKA), which can phosphorylate various target proteins, affecting multiple biochemical pathways, including glycogen, sugar, and lipid metabolism .
Result of Action
Similar compounds have shown moderate antiproliferative activities against cancer cells , suggesting that this compound might also have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
Compounds in the 1,2,4-triazolo[1,5-a]pyridine class are known to interact with a variety of enzymes and receptors, exhibiting versatile biological activities . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound.
Cellular Effects
Related 1,2,4-triazolo[1,5-a]pyridine compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 1,2,4-triazolo[1,5-a]pyridine compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-7-10-8-4-3-6(9(13)14)5-12(8)11-7/h3-5H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWQLYLJZIHVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C(C=CC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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